10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids, followed by intramolecular cyclization to form the oxazepine ring . The reaction conditions often include the use of a base such as potassium carbonate or potassium phosphate and a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: A structurally similar compound with different substituents.
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Another related compound with variations in the ring structure.
Uniqueness
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the bromobenzyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-7-nitro-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O5/c27-18-8-6-7-17(13-18)16-28-21-11-4-5-12-23(21)34-24-15-20(33-19-9-2-1-3-10-19)14-22(29(31)32)25(24)26(28)30/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIYWVIVAFCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.